molecular formula C13H9BrClNO3 B14793994 Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester

Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester

Cat. No.: B14793994
M. Wt: 342.57 g/mol
InChI Key: HUJHHRFWQODVEW-UHFFFAOYSA-N
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Description

Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid group attached to a 4-bromophenyl group and a 4-chlorophenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester typically involves the reaction of 4-bromophenol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromine and chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-chlorophenyl)-, ethyl ester
  • Carbamic acid, (4-bromophenyl)-, ethyl ester
  • Carbamic acid, (4-chlorophenyl)-, methyl ester

Uniqueness

Carbamic acid, (4-bromophenyl)hydroxy-, 4-chlorophenyl ester is unique due to the presence of both bromine and chlorine atoms in its structure. This dual halogenation can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9BrClNO3

Molecular Weight

342.57 g/mol

IUPAC Name

(4-chlorophenyl) N-(4-bromophenyl)-N-hydroxycarbamate

InChI

InChI=1S/C13H9BrClNO3/c14-9-1-5-11(6-2-9)16(18)13(17)19-12-7-3-10(15)4-8-12/h1-8,18H

InChI Key

HUJHHRFWQODVEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C(=O)OC2=CC=C(C=C2)Cl)O)Br

Origin of Product

United States

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